molecular formula C12H13N3O2S B2507195 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide CAS No. 132372-33-9

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B2507195
CAS No.: 132372-33-9
M. Wt: 263.32
InChI Key: DQAFMCGNQFMKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with a thiazolidinone precursor under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other compounds in this class with similar structures and biological activities.

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Compounds with a similar thiazole ring structure.

Uniqueness

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide stands out due to its specific substitution pattern and potential unique biological activities. Comparing its properties with similar compounds can highlight its potential advantages and applications.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-4-2-3-5-8(7)14-10(16)6-9-11(17)15-12(13)18-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAFMCGNQFMKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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